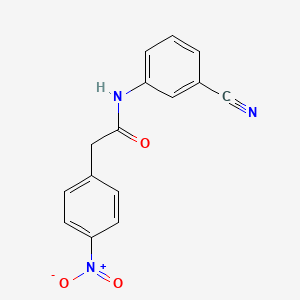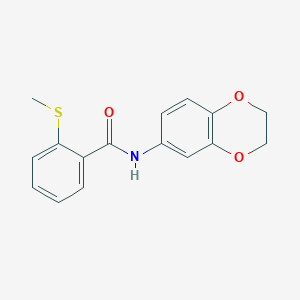![molecular formula C16H18ClNO2S B5881359 N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic that has been widely used in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C15H14ClN3O2S. The compound was first synthesized in 1938 and has since been used in various applications in the field of medicinal chemistry.
作用機序
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component in the synthesis of nucleic acids and proteins, and its inhibition leads to the disruption of bacterial growth and replication. The compound acts by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria by disrupting the synthesis of folic acid. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease. Additionally, Sulfachloropyridazine has been shown to have antioxidant properties and has been used in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Sulfachloropyridazine has several advantages as an antibacterial agent for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, Sulfachloropyridazine has a broad spectrum of activity against a range of bacteria, making it useful in a variety of experimental settings.
However, there are also some limitations to the use of Sulfachloropyridazine in laboratory experiments. The compound has been shown to have some toxicity towards human cells, which may limit its use in certain applications. Additionally, the emergence of bacterial resistance to Sulfachloropyridazine has been reported, which may limit its effectiveness in the long term.
将来の方向性
There are several potential future directions for research involving Sulfachloropyridazine. One area of interest is the development of new analogs of the compound with improved antibacterial activity and reduced toxicity towards human cells. Another area of interest is the study of the mechanism of bacterial resistance to Sulfachloropyridazine, with the goal of developing new strategies to overcome resistance.
Conclusion:
In conclusion, Sulfachloropyridazine is a sulfonamide antibiotic that has been widely used in scientific research. The compound has a broad spectrum of activity against a range of bacteria and works by inhibiting the synthesis of folic acid. While there are some limitations to its use, Sulfachloropyridazine remains an important tool in the study of bacterial resistance mechanisms and has potential for future development in the field of medicinal chemistry.
合成法
The synthesis of Sulfachloropyridazine involves the reaction of 4-chloroaniline with pyridine-2-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2,5-dimethylpyrazine to yield Sulfachloropyridazine. The synthesis method is relatively simple and has been well-established in the literature.
科学的研究の応用
Sulfachloropyridazine has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, and Escherichia coli. The compound has also been used in the study of bacterial resistance mechanisms and has been shown to inhibit the growth of multidrug-resistant bacteria.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXFFHWHTVVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)


![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)

![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)
![7-amino-5-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5881351.png)
![methyl 3-[(aminocarbonyl)oxy]benzoate](/img/structure/B5881356.png)

